4-({4-(4-Chlorophenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(4-CHLOROPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound that features a thiophene ring substituted with a chlorophenyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-CHLOROPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Attachment of the Propanoic Acid Moiety: This can be done through esterification followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-CHLOROPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
3-{[4-(4-CHLOROPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(4-CHLOROPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: A simpler analog with a similar chlorophenyl group but lacking the thiophene ring and carbamoyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the chlorophenyl and carbamoyl groups.
Uniqueness
3-{[4-(4-CHLOROPHENYL)-3-[(PROPAN-2-YLOXY)CARBONYL]THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C18H18ClNO5S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-[[4-(4-chlorophenyl)-3-propan-2-yloxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18ClNO5S/c1-10(2)25-18(24)16-13(11-3-5-12(19)6-4-11)9-26-17(16)20-14(21)7-8-15(22)23/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
QASJOYBSUBJXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.